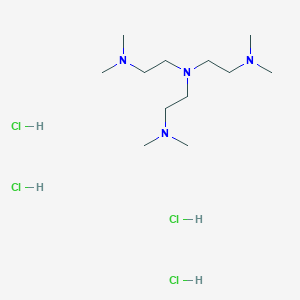
Guanidine, 1,1-dipropyl-, nitrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanidine, 1,1-dipropyl-, nitrate is a chemical compound that belongs to the class of guanidines. Guanidines are known for their strong basicity and ability to form stable salts with acids. This compound is a derivative of guanidine, where the hydrogen atoms are replaced by propyl groups, and it is combined with nitrate to form a salt. Guanidine compounds are widely used in various fields due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, 1,1-dipropyl-, nitrate typically involves the reaction of 1,1-dipropylguanidine with nitric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{C}_3\text{H}_7\text{NHC(NH)}\text{NH}_2 + \text{HNO}_3 \rightarrow \text{C}_3\text{H}_7\text{NHC(NH)}\text{NH}_2\text{NO}_3 ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple steps of purification and crystallization to obtain the final product.
化学反应分析
Types of Reactions
Guanidine, 1,1-dipropyl-, nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler guanidine derivatives.
Substitution: The propyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroguanidine derivatives, while substitution can produce a variety of alkylated guanidines.
科学研究应用
Guanidine, 1,1-dipropyl-, nitrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of guanidine, 1,1-dipropyl-, nitrate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
Guanidine nitrate: A simpler derivative of guanidine with similar basicity and reactivity.
1,1-Dimethylguanidine nitrate: Another derivative with methyl groups instead of propyl groups.
1,1-Diethylguanidine nitrate: Similar structure with ethyl groups.
Uniqueness
Guanidine, 1,1-dipropyl-, nitrate is unique due to the presence of propyl groups, which can influence its reactivity and interactions with other molecules. This makes it distinct from other guanidine derivatives and suitable for specific applications where these properties are advantageous.
属性
CAS 编号 |
329-72-6 |
|---|---|
分子式 |
C7H18N4O3 |
分子量 |
206.24 g/mol |
IUPAC 名称 |
1,1-dipropylguanidine;nitric acid |
InChI |
InChI=1S/C7H17N3.HNO3/c1-3-5-10(6-4-2)7(8)9;2-1(3)4/h3-6H2,1-2H3,(H3,8,9);(H,2,3,4) |
InChI 键 |
ZFWZMVNLGUGFKI-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)C(=N)N.[N+](=O)(O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(E)-(2-oxooxolan-3-ylidene)methyl]benzonitrile](/img/structure/B14753825.png)

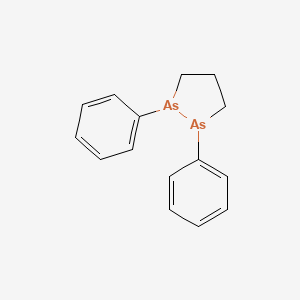
![2,10-Dioxabicyclo[4.3.1]decane](/img/structure/B14753845.png)
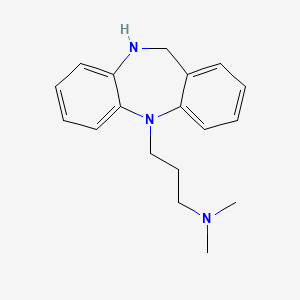

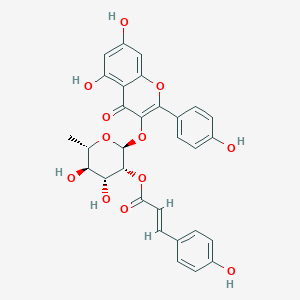
![2-Butyl-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium iodide](/img/structure/B14753855.png)
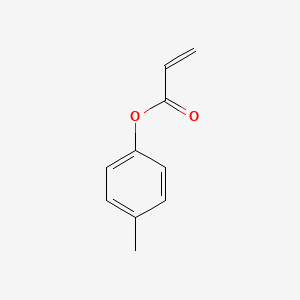
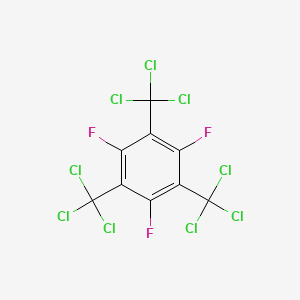
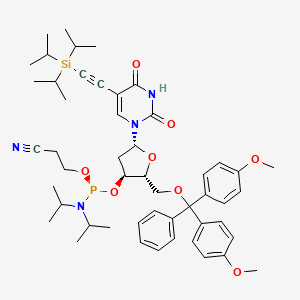
![3H-Spiro[2-benzofuran-1,9'-xanthene]](/img/structure/B14753882.png)
